molecular formula C18H25NO5 B118913 tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate CAS No. 152089-12-8

tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate

Cat. No. B118913
M. Wt: 335.4 g/mol
InChI Key: CZTZICYNMYGUNU-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate” is a complex organic molecule. It likely contains an azetidine ring, which is a four-membered cyclic amine, along with a phenyl group, an ethoxyethoxy group, and a tert-butyl carboxylate ester .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would contain a four-membered azetidine ring, a phenyl ring, an ethoxyethoxy group, and a tert-butyl carboxylate ester .

Scientific Research Applications

Synthesis and Molecular Structure:

  • Synthesis Techniques and Characterization

    The compound tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate can be synthesized and characterized using techniques like NMR spectroscopy and mass spectrometry. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from a corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization, and its structure was confirmed through single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

  • Crystallography and Molecular Packing

    X-ray studies can reveal molecular structures and packing, as seen with tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate. This compound's crystal structure showed strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure, providing insights into molecular interactions and assembly (Didierjean et al., 2004).

Chemical Reactions and Synthesis Pathways:

  • Diels-Alder Reactions

    Compounds like tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate can be used in complex chemical reactions, such as the Diels-Alder reaction, to synthesize cyclic compounds. This reaction is crucial for constructing cyclic structures in organic chemistry (Padwa et al., 2003).

  • Nucleophilic Substitutions and Radical Reactions

    These compounds can undergo various chemical transformations, including nucleophilic substitutions and radical reactions. Such reactions are essential for modifying chemical structures and introducing new functional groups, broadening their application in synthetic organic chemistry (Jasch et al., 2012).

Supramolecular Arrangements and Interactions:

  • Weak Intermolecular Interactions: Studies on analogs of these compounds reveal that weak interactions such as C-H⋯O and C-H⋯π play a significant role in determining the conformation of the molecules and the construction of supramolecular assemblies. This insight is crucial for understanding the behavior of such compounds in different environments and can be instrumental in designing materials with specific properties (Samipillai et al., 2016).

Future Directions

The future directions for research on this compound would likely depend on its specific applications. It could potentially be used in the synthesis of complex organic molecules or polymers .

properties

IUPAC Name

tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-6-22-12(2)23-15-14(13-10-8-7-9-11-13)19(16(15)20)17(21)24-18(3,4)5/h7-12,14-15H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTZICYNMYGUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621424
Record name tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate

CAS RN

152089-12-8
Record name tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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